[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine
Overview
Description
“[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine” is a chemical compound with the molecular formula C16H19NO. It has a molecular weight of 241.33 g/mol . It is also known by several synonyms such as 4-methoxy-n-methylbenzylamine, n-4-methoxybenzyl-n-methylamine, n-methyl-4-methoxybenzylamine, 1-4-methoxyphenyl-n-methylmethanamine, 4-methoxyphenyl methyl methyl amine, benzenemethanamine, 4-methoxy-n-methyl, 4-methoxy-benzyl-methyl-amine, 4-methoxyphenyl-n-methylmethanamine, n-methyl-p-methoxybenzylamine, 1-4-methoxyphenyl-n-methyl-methanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H19NO/c1-17-16(12-13-6-4-3-5-7-13)14-8-10-15(18-2)11-9-14/h3-11,16-17H,12H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications
Monoamine Oxidase Inhibition : A study by Ferguson and Keller (1975) explored the monoamine oxidase inhibiting activity of a series of compounds including (+/-)-4-methoxy-beta-hydroxyphenethylamine, which is structurally related to [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine. These compounds exhibited partial prevention of reserpine-induced hypothermia in mice and inhibited monoamine oxidase in a dose-dependent manner, suggesting potential applications in neuroscience and pharmacology (Ferguson & Keller, 1975).
Chemical Reactions and Derivatives : Blokhin et al. (1990) investigated the reactions of N-(4-methoxybenzylidene)-N,N-dialkyliminium and 2-(4-methoxyphenyl)pyridinium salts with aliphatic amines, which are closely related to the compound . This research contributes to the understanding of chemical properties and potential synthetic applications of these compounds (Blokhin et al., 1990).
Synthesis of Pharmaceutical Compounds : Agekyan and Mkryan (2015) focused on the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. This research has implications for the development of new pharmaceutical compounds (Agekyan & Mkryan, 2015).
Ab Initio Studies for Molecular Understanding : Carballeira, Fernández, and Ríos (1990) conducted ab initio studies on molecules including 1-methoxy-N-methyl-methylamine, helping to understand the molecular properties and interactions at a theoretical level, which can aid in the design of new compounds and materials (Carballeira, Fernández, & Ríos, 1990).
Metabolism and Drug Analysis : Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry method for the detection and quantification of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine. This work is crucial for the analysis of novel psychoactive substances in clinical and forensic toxicology (Poklis et al., 2014).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methyl-2-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-17-16(12-13-6-4-3-5-7-13)14-8-10-15(18-2)11-9-14/h3-11,16-17H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBRASOCYMAZJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93027-02-2 | |
Record name | NSC165851 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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